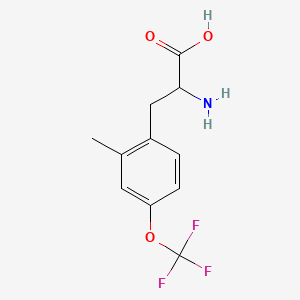

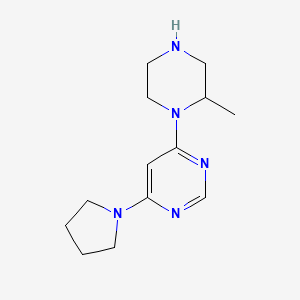

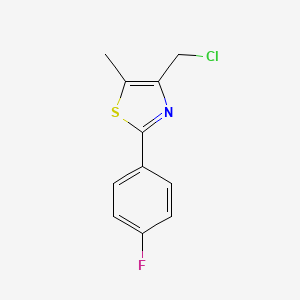

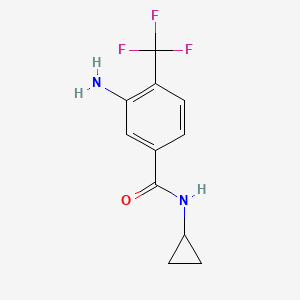

4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Overview

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound. This includes the arrangement of atoms and the lengths and angles of chemical bonds.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions. Techniques like IR spectroscopy and NMR spectroscopy can be used to monitor the reaction.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties like its acidity or basicity and its reactivity with other substances.Scientific Research Applications

Histamine H4 Receptor Ligands

4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine derivatives have been studied as ligands for the histamine H4 receptor. These compounds, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine and 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, show potent in vitro activity and anti-inflammatory and antinociceptive effects in animal models, suggesting potential in pain management (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors

Studies on 2,4-disubstituted pyrimidines like N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine and 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine have shown dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitory activities. This suggests their potential utility in Alzheimer's disease therapy (Mohamed et al., 2011).

Plant Growth Stimulation

Certain derivatives of 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine have been identified to exhibit pronounced plant growth stimulating effects. This highlights its potential in agricultural applications (Pivazyan et al., 2019).

Histamine H3 Receptor Ligands

These compounds have also been investigated as ligands for the human histamine H3 receptors. Derivatives like 6-(4-methylpiperazin-1-yl)-N4-(3-(piperidin-1-yl)propyl)pyrimidine-2,4-diamine have shown high affinity and selectivity to these receptors, which could be relevant for developing drugs for central nervous system disorders (Sadek et al., 2014).

5-HT7 Receptor Antagonists

Studies on piperazin-1-yl substituted unfused heterobiaryls, such as 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, have targeted 5-HT7 receptors. These studies aimed at understanding the structural features affecting binding affinity, indicating potential in psychiatric and neurological disorders (Strekowski et al., 2016).

Anticonvulsant Properties

Compounds like N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives have exhibited anticonvulsant activity in tests like the maximum electroshock (MES) seizure and pentetrazole (sc PTZ) seizure threshold tests, highlighting their potential in epilepsy treatment (Obniska et al., 2005).

Safety And Hazards

This involves studying the compound’s toxicity and potential hazards. It includes its LD50 value, its potential for causing irritation or allergy, and precautions that should be taken while handling it.

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or new reactions that it could be used in.

I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

properties

IUPAC Name |

4-(2-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5/c1-11-9-14-4-7-18(11)13-8-12(15-10-16-13)17-5-2-3-6-17/h8,10-11,14H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGNJSVTRQXTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=NC=NC(=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)

![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)